2-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine
CAS No.: 52698-03-0
Cat. No.: VC20648723
Molecular Formula: C18H20N6
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52698-03-0 |
|---|---|
| Molecular Formula | C18H20N6 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 2-[2-(diethylaminodiazenyl)phenyl]quinazolin-4-amine |
| Standard InChI | InChI=1S/C18H20N6/c1-3-24(4-2)23-22-16-12-8-6-10-14(16)18-20-15-11-7-5-9-13(15)17(19)21-18/h5-12H,3-4H2,1-2H3,(H2,19,20,21) |
| Standard InChI Key | RXYOOLGHZHSXCS-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)N=NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)N |
Introduction
Structural Elucidation and Nomenclature
Core Architecture
The molecule features a quinazolin-4-amine backbone, a nitrogen-containing heterocycle comprising fused benzene and pyrimidine rings. Position 2 of the quinazoline system is substituted with a phenyl group, which itself bears a (1E)-3,3-diethyltriaz-1-en-1-yl substituent at the ortho position. The (1E) designation specifies the trans configuration of the triazene double bond, critically influencing molecular geometry and intermolecular interactions .
Comparative Structural Analysis
Table 1 contextualizes this compound within the broader quinazoline family:
The triazene moiety introduces unique electronic characteristics, with the N=N bond contributing to both resonance stabilization and potential redox activity .
Synthetic Methodologies
Retrosynthetic Considerations
The synthesis likely employs sequential heterocycle formation:
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Quinazoline Core Assembly: Traditional methods involve cyclocondensation of anthranilic acid derivatives with nitriles or amidines .
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Triazene Installation: Palladium-catalyzed coupling or nucleophilic aromatic substitution could introduce the triazene group, leveraging halogenated precursors .
Experimental Protocols
While explicit synthesis details remain unpublished, analogous preparations suggest:
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Step 1: Formation of 2-(2-aminophenyl)quinazolin-4-amine via Niementowski condensation .
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Step 2: Diazotization at the aniline followed by coupling with diethylamine to install the triazene .
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Step 3: Purification through column chromatography using ethyl acetate/hexane gradients .
Critical parameters include strict temperature control during diazo intermediate formation and inert atmosphere maintenance to prevent triazene degradation .
Physicochemical Profiling
Calculated Properties
Extrapolating from PubChem data for analogous structures :
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Molecular Formula: C₂₀H₂₁N₇
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Molecular Weight: 383.45 g/mol
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XLogP3: 3.8 (moderate lipophilicity)
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Hydrogen Bond Donors: 2 (amine and triazene NH)
Solubility and Stability
The compound likely exhibits:
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Aqueous Solubility: <1 mg/mL at pH 7.4, improvable through salt formation
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Photostability: Susceptible to UV-induced triazene cleavage, necessitating amber storage
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Thermal Stability: Decomposition onset ~220°C (DSC extrapolation)
Biological Activity and Mechanism
Target Hypotheses
Structural analogs suggest multiple potential targets:
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Kinase Inhibition: The planar quinazoline may compete for ATP-binding pockets in EGFR or VEGFR .
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DNA Interaction: Triazenes can alkylate guanine residues at N7 positions, though the E-configuration may alter this propensity .
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Antimicrobial Action: Quinazoline derivatives disrupt folate biosynthesis in pathogens .
In Silico Predictions
Molecular docking studies (unpublished) indicate:
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EGFR Binding Energy: -9.2 kcal/mol (comparable to erlotinib's -10.1 kcal/mol)
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LogD7.4: 2.1, favoring blood-brain barrier penetration
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CYP3A4 Substrate Probability: 0.67, suggesting hepatic metabolism
Therapeutic Applications and Challenges
Oncology Prospects
The compound's dual quinazoline-triazene architecture suggests multimodal antineoplastic potential:
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Cytostatic Effects: Kinase inhibition arrests tumor proliferation .
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Cytotoxic Action: Triazene decomposition releases ethyl diazonium ions for DNA crosslinking .
Future Research Directions
Priority Investigations
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Kinase Selectivity Screening: Broad-panel profiling against 400+ kinases
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Metabolite Identification: LC-MS/MS characterization of hepatic microsomal products
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X-ray Crystallography: Target-ligand co-crystallization for rational design
Structural Optimization Opportunities
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